molecular formula C17H21NO2 B3852465 2-[[Benzyl(ethyl)amino]methyl]-6-methoxyphenol

2-[[Benzyl(ethyl)amino]methyl]-6-methoxyphenol

Cat. No.: B3852465
M. Wt: 271.35 g/mol
InChI Key: AKNSWHCNNWMZCI-UHFFFAOYSA-N
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Description

2-[[Benzyl(ethyl)amino]methyl]-6-methoxyphenol is an organic compound known for its diverse applications in various scientific fields. This compound features a benzyl group, an ethylamino group, and a methoxyphenol moiety, making it a versatile molecule in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[[Benzyl(ethyl)amino]methyl]-6-methoxyphenol typically involves the reaction of benzyl chloride with ethylamine to form benzyl(ethyl)amine. This intermediate is then reacted with 6-methoxyphenol under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as potassium carbonate to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-[[Benzyl(ethyl)amino]methyl]-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride to yield reduced amine derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[[Benzyl(ethyl)amino]methyl]-6-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[Benzyl(ethyl)amino]methyl]-6-methoxyphenol involves its interaction with specific molecular targets. It is known to modulate enzymatic activity and receptor binding, influencing various biochemical pathways. The compound’s structure allows it to fit into active sites of enzymes or receptors, thereby altering their function .

Comparison with Similar Compounds

Uniqueness: 2-[[Benzyl(ethyl)amino]methyl]-6-methoxyphenol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[[benzyl(ethyl)amino]methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-3-18(12-14-8-5-4-6-9-14)13-15-10-7-11-16(20-2)17(15)19/h4-11,19H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNSWHCNNWMZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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